3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide
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Overview
Description
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide is a complex organic compound characterized by the presence of cyano groups and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of a benzamide derivative with a cyclobutyl cyanide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the cyano groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide exerts its effects involves interactions with specific molecular targets. The cyano groups and the cyclobutyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclobutyl)-2-[(3-fluorophenyl)formamido]acetamide
- 9-chloro-N-(1-cyanocyclobutyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Uniqueness
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide is unique due to its specific combination of cyano groups and a cyclobutyl ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17(14(10-16)6-3-7-14)13(18)12-5-2-4-11(8-12)9-15/h2,4-5,8H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVXSRCXXPVNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)C#N)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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